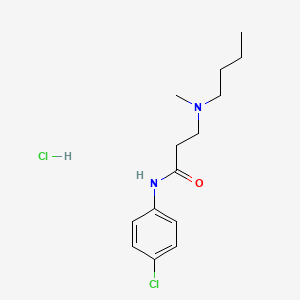
N~3~-butyl-N~1~-(4-chlorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride
Overview
Description
N~3~-butyl-N~1~-(4-chlorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride is a chemical compound with potential applications in scientific research. It is a derivative of beta-alanine, an amino acid that is found in many proteins and is involved in a variety of physiological processes. The compound has been synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N~3~-butyl-N~1~-(4-chlorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride involves its interaction with GABA receptors. The compound binds to the receptors and enhances their activity, leading to increased inhibitory neurotransmission. This results in a decrease in neuronal excitability and a calming effect on the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of GABA receptors, leading to increased inhibitory neurotransmission. This results in a decrease in neuronal excitability and a calming effect on the nervous system. The compound has also been shown to have anxiolytic and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
N~3~-butyl-N~1~-(4-chlorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride has several advantages for lab experiments. It is a potent and selective GABA receptor enhancer, making it a useful tool for studying the GABA system. The compound is also stable and easy to handle, making it suitable for in vitro and in vivo experiments.
However, there are also limitations to the use of this compound in lab experiments. The compound has low solubility in water, which can make it difficult to work with in certain experimental settings. It is also important to note that the effects of the compound may vary depending on the experimental conditions and the specific GABA receptor subtype being studied.
Future Directions
There are several future directions for the study of N~3~-butyl-N~1~-(4-chlorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride. One area of interest is the development of more potent and selective GABA receptor enhancers. Another area of research is the investigation of the compound's potential as a therapeutic agent for anxiety and other disorders that involve hyperexcitability of the nervous system. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to explore its effects on different GABA receptor subtypes.
Scientific Research Applications
N~3~-butyl-N~1~-(4-chlorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride has potential applications in scientific research. It has been studied for its effect on the GABA system, which is involved in the regulation of neuronal excitability. The compound has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission. This makes it a potential candidate for the treatment of anxiety and other disorders that involve hyperexcitability of the nervous system.
properties
IUPAC Name |
3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O.ClH/c1-3-4-10-17(2)11-9-14(18)16-13-7-5-12(15)6-8-13;/h5-8H,3-4,9-11H2,1-2H3,(H,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLTYPRSBQQEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCC(=O)NC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-isopropoxybenzyl)propanamide](/img/structure/B3942935.png)
![3-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)propanamide](/img/structure/B3942940.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B3942960.png)
![4-[(1-{1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]-2-piperazinone bis(trifluoroacetate)](/img/structure/B3942961.png)
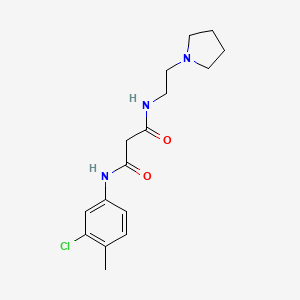
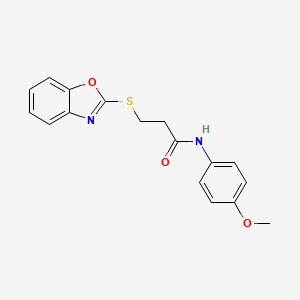
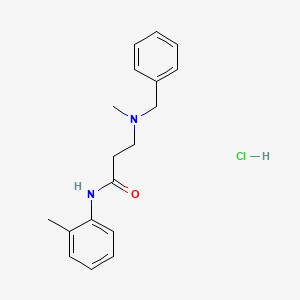

![2-oxo-2-phenylethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanoate](/img/structure/B3942977.png)
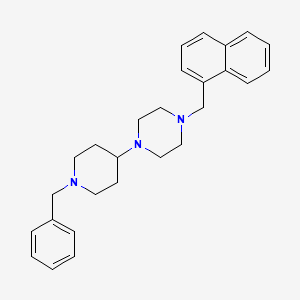

![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B3943028.png)
![1-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3943030.png)
![2-(2-furyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3943032.png)